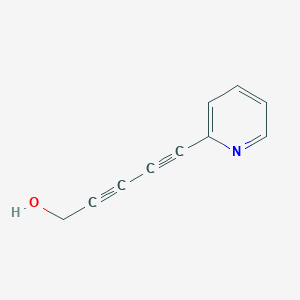

5-(Pyridin-2-YL)penta-2,4-diyn-1-OL

Description

Properties

CAS No. |

184959-94-2 |

|---|---|

Molecular Formula |

C10H7NO |

Molecular Weight |

157.17 g/mol |

IUPAC Name |

5-pyridin-2-ylpenta-2,4-diyn-1-ol |

InChI |

InChI=1S/C10H7NO/c12-9-5-1-2-6-10-7-3-4-8-11-10/h3-4,7-8,12H,9H2 |

InChI Key |

JWRLNABAOVOGQR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C#CC#CCO |

Origin of Product |

United States |

Preparation Methods

Cadiot-Chodkiewicz Cross-Coupling for Diyne Formation

Reaction Mechanism and Substrate Design

The Cadiot-Chodkiewicz cross-coupling is a copper-catalyzed reaction that couples terminal alkynes with propargyl halides to form unsymmetrical diynes. For 5-(pyridin-2-yl)penta-2,4-diyn-1-ol, this method employs propargyl alcohol and 2-ethynylpyridine as precursors. The reaction proceeds under inert conditions with CuCl (0.1 eq.) in degassed piperidine/water mixtures at 0°C.

Table 1: Representative Reaction Conditions

| Reactant A | Reactant B | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| Propargyl alcohol | 2-Ethynylpyridine | CuCl | Piperidine/H₂O | 0 | 72 |

| Propargyl bromide | Pyridinyl alkyne | CuCl | DCE | 25 | 65 |

The pyridinyl alkyne is synthesized via Sonogashira coupling of 2-bromopyridine with trimethylsilylacetylene, followed by desilylation. Propargyl alcohol derivatives are brominated using N-bromosuccinimide (NBS) and AgNO₃ to generate electrophilic partners.

Optimization Challenges

Key challenges include:

- Homodimerization : Competing Glaser coupling of terminal alkynes, mitigated by slow addition of reactants.

- Moisture Sensitivity : Degassed solvents and nitrogen atmospheres prevent catalyst deactivation.

- Purification : Column chromatography (hexane/EtOAc, 4:1) isolates the diyne from byproducts like homodimers.

Nucleophilic Substitution and Alkyne Elongation

Synthesis of Pyridinyl Ethynyl intermediates

A two-step protocol converts 2-aminopyridine to 2-ethynylpyridine:

Coupling with Propargyl Derivatives

The TBS-protected propargyl alcohol undergoes Cadiot-Chodkiewicz coupling with 2-ethynylpyridine. Deprotection using TBAF yields the final product:

$$

\text{TBS-O-C≡C-C≡C-Pyridin-2-yl} \xrightarrow{\text{TBAF}} \text{HO-C≡C-C≡C-Pyridin-2-yl}

$$

Table 2: Spectroscopic Data for this compound

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR | δ 4.41 (s, 2H, CH₂OH), 8.44 (dd, 2H, Py-H) | Hydroxyl methylene, pyridinyl H |

| IR | 3437 cm⁻¹ (O-H), 2210 cm⁻¹ (C≡C) | Hydroxy and diyne stretches |

Comparative Analysis of Synthetic Routes

Yield and Efficiency

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-2-YL)penta-2,4-diyn-1-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The triple bonds in the diacetylene moiety can be reduced to form alkenes or alkanes.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst can be used for hydrogenation reactions.

Substitution: Nucleophiles like amines or electrophiles like alkyl halides can be used in substitution reactions.

Major Products

Oxidation: Formation of pyridine-2-carboxaldehyde or pyridine-2-carboxylic acid.

Reduction: Formation of 5-(Pyridin-2-YL)penta-2,4-diene-1-OL or 5-(Pyridin-2-YL)pentane-1-OL.

Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

5-(Pyridin-2-YL)penta-2,4-diyn-1-OL has several applications in scientific research:

Materials Science: Used in the synthesis of polydiacetylenes, which are known for their unique optical and electronic properties.

Organic Chemistry: Serves as a building block for the synthesis of more complex molecules and materials.

Biological Studies: Potential use in the development of bioactive compounds due to its ability to interact with biological molecules.

Industrial Applications: May be used in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(Pyridin-2-YL)penta-2,4-diyn-1-OL largely depends on its chemical structure and the specific reactions it undergoes. The diacetylene moiety can participate in polymerization reactions, forming polydiacetylenes with conjugated systems that exhibit unique electronic properties . The pyridine ring can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-(Pyridin-2-YL)penta-2,4-diyn-1-OL with structurally related compounds, emphasizing substituent effects, physicochemical properties, and applications.

Table 1: Comparative Analysis of Polyyne Alcohol Derivatives

Key Comparisons:

Substituent Electronic Effects: The pyridin-2-yl group in this compound introduces electron-withdrawing character, polarizing the triple bonds and enhancing electrophilicity. This contrasts with triphenylsilyl substituents (as in ’s compound), which provide steric protection and modest electron-donating effects via σ-conjugation, stabilizing the alkyne backbone . In 3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol , the amino group donates electrons, while fluorine withdraws electrons, creating a polarized pyridine ring. This dual effect may modulate alkyne reactivity in nucleophilic additions.

Synthetic Utility: The triphenylsilyl derivative () was synthesized in 40% yield via CuCl-catalyzed coupling, suggesting that analogous methods could apply to the pyridin-2-yl variant. However, pyridine’s coordination to copper might alter reaction efficiency . Shorter-chain derivatives like 3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol () are typically synthesized via stepwise alkyne functionalization, highlighting the trade-off between chain length and synthetic complexity.

Stability: Bulky silyl groups (e.g., triphenylsilyl) reduce oxidation susceptibility of triple bonds, whereas pyridin-2-yl derivatives may require stabilization under acidic or basic conditions due to the basic nitrogen.

Biological Relevance :

- Pyridin-2-yl moieties are recurrent in bioactive molecules (e.g., CDK7 inhibitors in ), suggesting that this compound could serve as a scaffold for drug discovery . In contrast, silyl-protected derivatives are more commonly employed as synthetic intermediates .

Research Findings and Implications

- Reactivity in Cycloadditions : The pyridin-2-yl group’s electron-withdrawing nature may accelerate hexadehydro-Diels-Alder (HDDA) reactions compared to silyl-substituted analogs, as seen in related systems .

- Spectroscopic Signatures : NMR data for 5-(Triphenylsilyl)penta-2,4-diyn-1-ol (δ 4.37 ppm for –CH₂OH ) suggest that the pyridin-2-yl variant would exhibit distinct aromatic proton shifts (δ 7.5–8.5 ppm) and deshielded hydroxyl signals due to hydrogen bonding.

- Thermal Stability : Preliminary studies on silyl derivatives indicate decomposition above 150°C; the pyridin-2-yl analog may exhibit lower thermal stability due to reduced steric protection.

Q & A

Basic Research Questions

Q. What are the critical safety considerations for handling 5-(Pyridin-2-YL)penta-2,4-diyn-1-OL in laboratory settings?

- Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles due to its potential skin/eye irritation hazards . Use fume hoods for synthesis steps to avoid inhalation of volatile byproducts. Store the compound in airtight containers at 2–8°C, away from oxidizing agents, to prevent decomposition. Refer to GHS classifications (e.g., acute toxicity Category 3) for emergency protocols .

Q. What are the standard synthetic routes for this compound, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves Sonogashira coupling between 2-iodopyridine and terminal diynol precursors under Pd/Cu catalysis . Optimize yields by controlling solvent polarity (e.g., THF or DMF), reaction temperature (60–80°C), and inert atmosphere (N₂/Ar). Monitor reaction progress via TLC (Rf ~0.4 in hexane:ethyl acetate 3:1) and purify via column chromatography using silica gel .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm the pyridin-2-yl substituent (δ ~8.5 ppm for aromatic protons) and diyne backbone (sp-hybridized carbons at ~70–90 ppm). IR spectroscopy identifies the hydroxyl stretch (~3300 cm⁻¹) and alkyne C≡C (~2100 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₀H₇NO: theoretical 157.0538) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in click chemistry applications?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals to predict regioselectivity in Huisgen cycloadditions. Analyze HOMO-LUMO gaps to identify electron-deficient alkyne sites for azide coupling . Validate models against experimental kinetic data using Arrhenius plots .

Q. What strategies resolve contradictory data in thermal stability assessments?

- Methodological Answer : Cross-validate Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) under identical conditions (heating rate 10°C/min, N₂ atmosphere). If decomposition temperatures vary (>5% deviation), check for impurities via HPLC or recrystallize the compound in ethanol/DMF (1:1) . Computational MD simulations can identify thermally labile moieties (e.g., hydroxyl group oxidation) .

Q. How does the pyridinyl group influence the compound’s electronic properties in supramolecular assemblies?

- Methodological Answer : Perform cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF₆) to measure redox potentials. Compare with analogs lacking the pyridinyl group to isolate its electron-withdrawing effects. UV-Vis spectroscopy (λmax ~270 nm) and time-dependent DFT (TD-DFT) quantify charge-transfer interactions .

Experimental Design & Data Analysis

Q. How to design a kinetic study for its participation in Diels-Alder reactions?

- Methodological Answer : Use pseudo-first-order conditions with excess diene (e.g., anthracene). Monitor reaction via UV-Vis at λ = 300–400 nm. Fit data to second-order rate equations using software like KinTek Explorer. Vary temperature (25–60°C) to calculate ΔH‡ and ΔS‡ via Eyring plots .

Q. What analytical workflows confirm regioselectivity in cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.